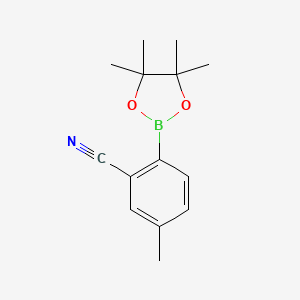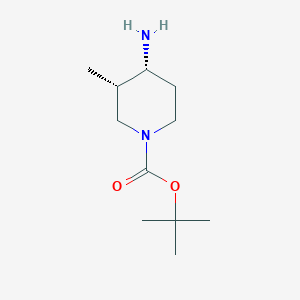
5-(2-Aminoethyl)-1,2,4-oxadiazol-3-amine hydrochloride
Vue d'ensemble
Description
5-(2-Aminoethyl)-1,2,4-oxadiazol-3-amine hydrochloride (also known as 5-AEOA-HCl) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a white, crystalline compound that is soluble in water and other organic solvents. This compound is commonly used in laboratory experiments and is also used in some medical applications.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Methods: Innovative synthesis methods for amino-oxadiazoles, including the target compound, involve reactions of guanidine with benzhydroxamyl chloride or primary/secondary amines with 5-trichloromethyloxadiazoles (Eloy & Lenaers, 1966). These methods provide a foundation for the development of amino-oxadiazole derivatives with potential applications in various fields of chemistry and pharmacology.
- Chemical Stability and Reactions: The chemical stability of 3-(2-aminoethyl)-5-substituted 1,2,4-oxadiazoles under conditions promoting Boulton–Katritzky rearrangement was studied, showing the formation of spiropyrazoline compounds instead of planar structures upon exposure to water and HCl (Kayukova et al., 2018). This property is crucial for understanding the chemical behavior and potential applications of these compounds.
Biological Activities
- Antimicrobial and Anti-HIV Activities: Certain 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and 5-(1-adamantyl)-3-substituted aminomethyl-1,3,4-oxadiazoline-2-thiones were synthesized and tested for in vitro activities against strains of bacteria and Candida albicans, with some compounds showing significant activity. Additionally, antiviral activity against HIV-1 was evaluated, highlighting the potential of these derivatives as antimicrobial and antiviral agents (El-Emam et al., 2004).
- Antifungal Evaluation: A series of 5-(4-(benzyloxy)substituted phenyl)-3-((phenyl amino)methyl)-1,3,4-oxadiazole-2(3H)-thione Mannich bases were synthesized and their antifungal activity was evaluated against several human pathogenic fungal strains. Some derivatives exhibited promising antifungal activity, indicating their potential as antifungal agents (Nimbalkar et al., 2016).
Application in Energetic Materials
- High Heat of Detonation: A synthetic route was developed for a bi-heterocyclic skeleton with potential applications in energetic materials. The synthesis involved creating derivatives with significant heat of detonation, showcasing the versatility of oxadiazole derivatives in designing high-performance energetic compounds (Cao et al., 2020).
Propriétés
IUPAC Name |
5-(2-aminoethyl)-1,2,4-oxadiazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O.ClH/c5-2-1-3-7-4(6)8-9-3;/h1-2,5H2,(H2,6,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWUKZNZFBCUCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C1=NC(=NO1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Aminoethyl)-1,2,4-oxadiazol-3-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile](/img/structure/B1526013.png)






![Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate](/img/structure/B1526022.png)

